molecular formula C19H28N2O4S B248412 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B248412
M. Wt: 380.5 g/mol
InChI Key: VEXYZYJJQFEGOJ-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopentyl group, a methoxyphenyl sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps:

  • Formation of the Cyclopentylpropanoyl Intermediate:

      Starting Materials: Cyclopentanone and propanoic acid.

      Reaction Conditions: Acid-catalyzed condensation followed by reduction.

      Product: 3-Cyclopentylpropanoyl intermediate.

  • Synthesis of the Methoxyphenyl Sulfonyl Intermediate:

      Starting Materials: 4-Methoxyphenol and sulfonyl chloride.

      Reaction Conditions: Base-catalyzed sulfonylation.

      Product: 4-Methoxyphenyl sulfonyl chloride.

  • Coupling Reaction:

      Starting Materials: 3-Cyclopentylpropanoyl intermediate, 4-Methoxyphenyl sulfonyl chloride, and piperazine.

      Reaction Conditions: Nucleophilic substitution under basic conditions.

      Product: this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions: 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclopentylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a methoxy group.

    1-(3-Cyclopentylpropanoyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: 3-CYCLOPENTYL-1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H28N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-14-12-20(13-15-21)19(22)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3

InChI Key

VEXYZYJJQFEGOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3CCCC3

Origin of Product

United States

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